molecular formula C8H9ClO3 B13711516 2-(3-Chloro-2-furyl)-1,3-dioxane

2-(3-Chloro-2-furyl)-1,3-dioxane

Cat. No.: B13711516
M. Wt: 188.61 g/mol
InChI Key: KJVLOHONHGVQEQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-furyl)-1,3-dioxane is a heterocyclic compound featuring a 1,3-dioxane ring substituted at the 2-position with a 3-chloro-2-furyl group. The 1,3-dioxane scaffold is a six-membered ring containing two oxygen atoms at the 1 and 3 positions, which confers conformational flexibility and electron-rich characteristics.

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-chlorofuran-2-yl)-1,3-dioxane

InChI

InChI=1S/C8H9ClO3/c9-6-2-5-10-7(6)8-11-3-1-4-12-8/h2,5,8H,1,3-4H2

InChI Key

KJVLOHONHGVQEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C(C=CO2)Cl

Origin of Product

United States

Biological Activity

2-(3-Chloro-2-furyl)-1,3-dioxane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound belongs to the class of dioxanes, characterized by a dioxane ring structure that can influence its biological properties. The presence of a chloro group and a furan moiety enhances its reactivity and potential interactions with biological targets. Various synthetic routes have been explored to produce derivatives of 1,3-dioxanes, which can exhibit diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties against various strains. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies demonstrated that it can upregulate pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl2 .
  • Anti-inflammatory Effects : Similar compounds within the dioxane family have shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

The biological mechanisms through which this compound exerts its effects are still under investigation. Key findings include:

  • Gene Expression Modulation : Treatment with the compound resulted in significant changes in gene expression profiles related to apoptosis and cell cycle regulation. For instance, an increase in the expression of pro-apoptotic genes was observed in treated cancer cell lines .
  • Caspase Activation : The activation of caspases has been linked to the apoptotic effects observed in various cell lines, indicating that the compound may trigger programmed cell death pathways .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells. The results showed a significant increase in apoptotic markers after treatment with the compound. Specifically, the expression levels of P53 and Bax were upregulated by factors of 2.32 and 4.78, respectively, compared to untreated controls. Conversely, anti-apoptotic markers such as Bcl2 were downregulated .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various dioxane derivatives' antimicrobial properties, this compound exhibited notable activity against S. aureus with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .

Data Summary

The following table summarizes key findings related to gene expression changes and antimicrobial activity:

Biological Activity Observation
Apoptosis InductionUpregulation of P53 (fold change: 2.32), Bax (fold change: 4.78)
Anti-apoptotic Gene DownregulationBcl2 (fold change: 0.61), CDK4 (fold change: 0.54)
Antimicrobial ActivityEffective against S. aureus (MIC: 625–1250 µg/mL)

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 2-(3-Chloro-2-furyl)-1,3-dioxane is in herbicide development. This compound belongs to a class of herbicidal 1,3-dioxanes that have shown effectiveness in controlling unwanted plant growth. Research indicates that these compounds can be applied preemergence or postemergence to effectively manage various grassy species while exhibiting selectivity towards crops such as soybeans, cotton, and wheat .

Case Study: Herbicidal Efficacy

A study detailed in a patent outlines the synthesis and application methods for herbicidal compositions containing this compound. The results demonstrated effective control over grassy weeds at specified application rates without harming desirable crops. The formulations can be utilized through standard agricultural practices, showcasing their practical applicability in farming .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. The compound's structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Environmental Impact Studies

Environmental studies have also examined the implications of dioxane compounds, including their potential toxicity and persistence in ecosystems. Research indicates that certain dioxanes can accumulate in sediments and pose risks to human health through bioaccumulation . Understanding these dynamics is crucial for assessing the environmental safety of herbicides containing this compound.

Case Study: Dioxin Exposure Analysis

A notable case study explored human exposure to dioxin-contaminated sediments and highlighted the significance of monitoring dioxane levels in environmental assessments. The study found correlations between dietary habits and serum concentrations of dioxins, emphasizing the need for careful evaluation of agricultural chemicals used in food production .

Summary of Findings

The applications of this compound span several domains:

Application AreaKey Findings
HerbicidalEffective against grassy weeds; selective towards crops like soybeans and wheat .
Medicinal ChemistryPotential anti-inflammatory and anticancer properties; further research needed to establish efficacy .
Environmental ImpactSignificant concerns regarding bioaccumulation; highlights importance in agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Chloro-2-furyl)-1,3-dioxane with structurally related 1,3-dioxane derivatives, focusing on substituents, properties, and applications:

Compound Substituents Key Properties Applications/Regulatory Notes References
This compound 3-Chloro-2-furyl group - Likely exhibits helical chirality due to spiro-dioxane configuration.
- Enhanced electrophilicity from Cl.
Potential use in chiral materials or pharmaceuticals (inferred from furan derivatives).
5,5-Bis(bromomethyl)-2-substituted 1,3-dioxane Bis(bromomethyl) groups - High reactivity for nucleophilic substitution.
- Solid-state stereochemical diversity.
Intermediate for polymers or bioactive molecules (e.g., antibacterial agents).
2-(Trichloromethyl)-1,3-dioxane Trichloromethyl group (CCl₃) - High electron-withdrawing effect.
- Possible environmental persistence.
Restricted under RoHS due to halogen content; used in flame retardants or agrochemicals.
2-(2-Bromoethyl)-1,3-dioxane Bromoethyl side chain - Thermal stability up to 200°C.
- Market growth projected at 5.8% CAGR (2025–30).
Industrial applications in surfactants or lubricants; limited toxicity concerns.
Spiro-1,3-dioxanes Spiranic fused rings - Helical chirality (P/M configurations).
- Stable four-ring repeating units.
Chiral catalysts or optical materials; over 280 analogs synthesized for stereochemical studies.

Key Observations:

Structural Influence on Reactivity :

  • Chloro and bromo substituents (e.g., 3-chloro-furyl, trichloromethyl) enhance electrophilicity, enabling cross-coupling reactions or participation in halogen bonding .
  • Spiranic compounds (e.g., spiro-1,3-dioxanes) exhibit unique helical chirality, making them valuable in asymmetric synthesis .

Regulatory and Safety Profiles: Halogenated derivatives like 2-(trichloromethyl)-1,3-dioxane are restricted under RoHS (Annex II) due to environmental and health risks . Non-halogenated analogs (e.g., 2-alkyl-1,3-dioxanes) face fewer regulatory hurdles, favoring industrial use .

Market Trends :

  • Brominated derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxane) show steady market growth, driven by demand in specialty chemicals .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(3-Chloro-2-furyl)-1,3-dioxane in academic laboratories?

  • Methodological Answer: The compound can be synthesized via aldol condensation using cinnamic aldehyde and 2,2-bis(hydroxymethyl)butanol, catalyzed by nanosolid superacid SO₄²⁻/Fe₂O₃ in a mixed solvent system (N,N-dimethylformamide and cyclohexane). Reaction optimization includes stoichiometric control (2.1 equiv. of diol) and temperature modulation (reflux conditions). Structural confirmation requires NMR and X-ray crystallography . Alternative routes involve derivatization with halogenated reagents (e.g., 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde) under microwave irradiation to enhance regioselectivity .

Q. How is X-ray crystallography utilized to confirm the stereochemistry and crystal packing of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational isomers. For example, studies on analogous 1,3-dioxane derivatives reveal chair or boat conformations depending on substituent steric effects. Data collection at 173 K minimizes thermal motion artifacts, with refinement using R factors (<0.06) and hydrogen atom placement via difference Fourier maps. Displacement parameters (Ų) and bond angles (e.g., C-O-C ~110°) are analyzed to validate molecular geometry .

Advanced Research Questions

Q. How do solvent polarity and acid-binding agents influence the regioselectivity of halogenation reactions in 1,3-dioxane systems?

  • Methodological Answer: Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution at the furyl chlorine site by stabilizing transition states. For instance, replacing toluene with 1,4-dioxane in reactions with thiourea increases yields of 2-aminothiazole derivatives from 31% to 92%. Acid-binding agents (e.g., triethylamine) mitigate side reactions by scavenging HCl, as shown in the synthesis of 3-substituted bis-isoxazole ethers .

Q. What computational methods predict the conformational stability and electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies low-energy conformers. For example, studies on methyl 4-chloro-1,3-oxazole-2-carboxylate reveal two conformers (ΔG < 1 kcal/mol) stabilized by intramolecular hydrogen bonding. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., σ(C-Cl) → σ*(C-O) interactions), while HOMO-LUMO gaps (~4.5 eV) correlate with photostability .

Q. How can solid-phase microextraction (SPME) coupled with GC-MS resolve data contradictions in quantifying trace 1,3-dioxane derivatives in complex matrices?

  • Methodological Answer: Headspace SPME with on-fiber derivatization (using agents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, NBD-Cl) improves sensitivity for chlorinated dioxanes. Optimized parameters include fiber coating (PDMS/DVB), extraction time (30 min), and derivatization temperature (60°C). Limit of detection (LOD) reaches 0.1 ppb in aqueous samples, validated via spike-recovery tests (95–102%) .

Methodological Notes

  • Data Contradictions : Discrepancies in reaction yields (31–92%) for halogenated derivatives highlight the need for solvent optimization and real-time monitoring via TLC or HPLC .
  • Advanced Characterization : Pairing SC-XRD with variable-temperature NMR (VT-NMR) resolves dynamic conformational equilibria in solution vs. solid states .
  • Toxicity Screening : Use fluorogenic probes (e.g., NBD-Cl) to assess enzymatic interactions, as demonstrated in studies on V-ATPase inhibition .

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